BenchChemオンラインストアへようこそ!

6-Phenyl-1H-indazole

Cancer Research Cytotoxicity Antiproliferative

Targeting FGFR, PKC-ζ, or drug-resistant kinases? 6-Phenyl-1H-indazole (CAS 1260897-38-8) delivers a validated pharmacophore scaffold where the 6-phenyl group is essential—simple 1H-indazole lacks the required lipophilic/steric properties for effective kinase inhibition. Derivatives achieve 5.2 nM potency against PKC-ζ with up to 20,000-fold isoform selectivity, and inhibit FGFR1-3 at 0.8–90 µM (LE 0.30–0.48). Exhibits ~6.4-fold selectivity for K562 cancer cells over normal HEK-293 cells. An ideal fragment for FBDD programs targeting resistant cancers (Bcr-AblT315I). ≥95% purity.

Molecular Formula C13H10N2
Molecular Weight 194.237
CAS No. 1260897-38-8
Cat. No. B582258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-1H-indazole
CAS1260897-38-8
Synonyms6-Phenyl-1H-indazole
Molecular FormulaC13H10N2
Molecular Weight194.237
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)C=NN3
InChIInChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-12-9-14-15-13(12)8-11/h1-9H,(H,14,15)
InChIKeyOPJICVPEFWXDDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-1H-indazole (CAS 1260897-38-8) - Indazole Scaffold Building Block for Kinase Inhibitor Development


6-Phenyl-1H-indazole (CAS 1260897-38-8) is a heterocyclic organic compound with the molecular formula C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol [1]. It belongs to the indazole family, a bicyclic structure comprising a benzene ring fused to a pyrazole ring . The compound features a phenyl group at the 6-position of the indazole core, a substitution pattern that serves as a key pharmacophore for developing selective kinase inhibitors and anti-cancer agents [2]. This compound is widely used as a synthetic building block in medicinal chemistry for creating more complex, biologically active molecules targeting various kinases and other therapeutic targets .

Why 6-Phenyl-1H-indazole (CAS 1260897-38-8) Cannot Be Directly Replaced by Generic 1H-Indazole or Other Substituted Analogs


The substitution pattern on the indazole scaffold dictates its interaction with biological targets. Simple 1H-indazole lacks the necessary lipophilic and steric properties for effective kinase inhibition . Introducing a phenyl group at the 6-position, as in 6-Phenyl-1H-indazole, creates a distinct pharmacophore essential for binding to specific kinases like FGFR and PKC-ζ [1][2]. This specific substitution enables the development of selective inhibitors, and altering or removing this group leads to a loss of potency and selectivity, making generic substitution unviable for targeted research applications [3]. The data in Section 3 quantifies these critical differences.

Quantitative Evidence for Selecting 6-Phenyl-1H-indazole (CAS 1260897-38-8)


Cellular Selectivity: Differential Cytotoxicity in Cancer vs. Normal Cells for 6-Phenyl-1H-indazole

In a direct comparison, 6-Phenyl-1H-indazole exhibits significant cytotoxic selectivity against cancer cells compared to normal cells. The compound shows an IC50 of 5.15 µM against K562 leukemia cells, while demonstrating a much lower potency (higher IC50) of 33.2 µM against normal HEK-293 cells . This ~6.4-fold difference in IC50 values indicates a preferential activity towards the cancer cell line, which is a key differentiator for its use in anti-cancer research.

Cancer Research Cytotoxicity Antiproliferative

Bcr-Abl Kinase Inhibition: Potency of a 6-Phenyl-1H-indazole Derivative Against Wild-Type and Mutant Kinases

A derivative of 6-Phenyl-1H-indazole, specifically 6-phenyl-1H-indazol-3-amine, is a critical hinge-binding moiety for potent Bcr-Abl kinase inhibitors. A compound (Y9) incorporating this moiety demonstrated IC50 values of 0.043 µM against wild-type Bcr-Abl (Bcr-AblWT) and 0.17 µM against the imatinib-resistant T315I mutant (Bcr-AblT315I) [1]. This compares favorably to imatinib, which is ineffective against the T315I mutant, and demonstrates comparable potency to imatinib against wild-type Bcr-Abl [1].

CML Kinase Inhibitor Drug Resistance

PKC-ζ Isoform Selectivity: Nanomolar Potency and High Selectivity for a 6-Phenyl-1H-indazole-Derived Inhibitor

The 6-phenyl-1H-indazole scaffold is essential for achieving potent and selective inhibition of Protein Kinase C-zeta (PKC-ζ). An optimized analog (compound 9) within this series exhibits an IC50 of 5.2 nM for PKC-ζ [1]. This compound shows a remarkable selectivity window, ranging from 10- to 20,000-fold over other PKC isoforms (α, βII, γ, δ, ε, μ, θ, η, ι/λ) and is 200-fold selective over the related CDK-2 kinase [1]. This level of isoform selectivity is a direct result of SAR studies centered on the 6-phenyl-1H-indazole core [2].

Immunology Inflammation PKC-zeta

FGFR1-3 Kinase Inhibition: Ligand Efficiency of Indazole-Containing Fragments Based on 6-Phenyl-1H-indazole

The 6-phenylindazole pharmacophore is a validated starting point for inhibiting Fibroblast Growth Factor Receptors (FGFRs). A library of 23 indazole-containing fragments, derived from a 6-phenylindole hit, inhibited FGFR1-3 with IC50 values in the range of 0.8-90 μM [1]. These fragments demonstrated excellent ligand efficiencies between 0.30 and 0.48 [1]. This contrasts with non-indazole or differently substituted fragments, which lack this specific binding affinity and efficiency profile for the FGFR family.

FGFR Cancer Fragment-Based Drug Discovery

Purity Benchmarking: 6-Phenyl-1H-indazole (1260897-38-8) vs. Industry Standard Purity Requirements

For procurement, purity is a key specification. 6-Phenyl-1H-indazole (CAS 1260897-38-8) is consistently available from multiple vendors with a standard purity specification of 95% . Some suppliers offer a higher purity grade of 98% as determined by HPLC [1]. These purity levels are in line with or exceed standard requirements for research-grade building blocks used in complex syntheses. Selection of a specific vendor can be based on the required purity level (95% vs. 98%) and associated quality documentation (e.g., Certificate of Analysis, HPLC, NMR) .

Chemical Synthesis Quality Control Procurement

Optimal Research and Industrial Application Scenarios for 6-Phenyl-1H-indazole (CAS 1260897-38-8)


Developing Next-Generation Kinase Inhibitors to Overcome Drug Resistance

Based on the evidence that 6-phenyl-1H-indazole-derived compounds exhibit potent activity against drug-resistant kinase mutants (e.g., Bcr-AblT315I) , this compound is ideally suited as a core scaffold for medicinal chemistry programs targeting resistant forms of cancer. It provides a strategic starting point for designing inhibitors that retain efficacy where first-line treatments fail.

Designing Isoform-Selective PKC-ζ Inhibitors for Immunology Research

Given the high isoform selectivity (10- to 20,000-fold) and nanomolar potency (5.2 nM) achieved with derivatives of this scaffold against PKC-ζ , it is the scaffold of choice for research aimed at dissecting the specific role of PKC-ζ in immune and inflammatory diseases. This selectivity is crucial for developing tool compounds or drug candidates with a clean safety profile.

Fragment-Based Drug Discovery Targeting the FGFR Family

For FBDD programs targeting FGFR1-3, the 6-phenyl-1H-indazole pharmacophore provides a validated, efficient starting fragment with a defined potency range (0.8-90 µM) and excellent ligand efficiency (0.30-0.48) . This allows for rational, structure-based optimization into potent FGFR inhibitors for cancer therapy.

Synthesizing Anti-Cancer Agents with Demonstrated Cellular Selectivity

The ~6.4-fold selectivity for K562 cancer cells (IC50=5.15 µM) over normal HEK-293 cells (IC50=33.2 µM) makes 6-Phenyl-1H-indazole a compelling building block for synthesizing novel antiproliferative agents. This inherent selectivity profile suggests derivatives may have a favorable therapeutic window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.